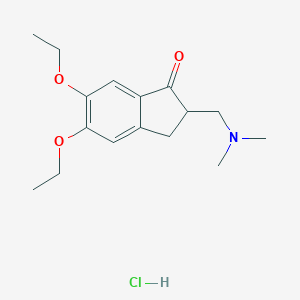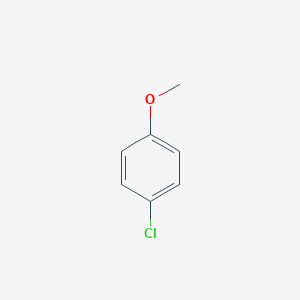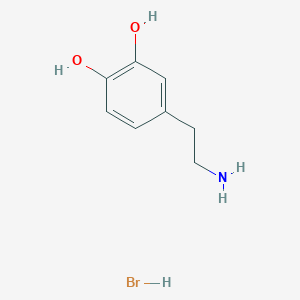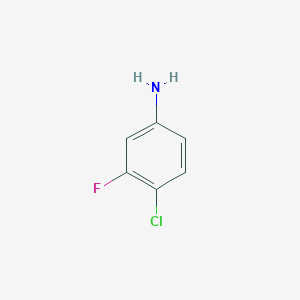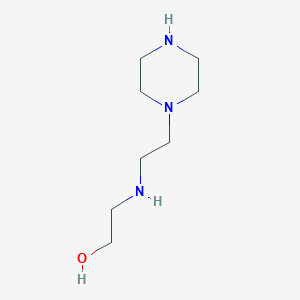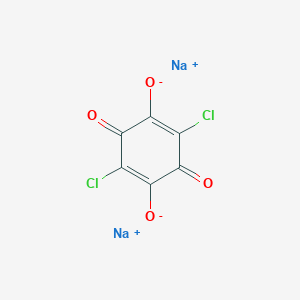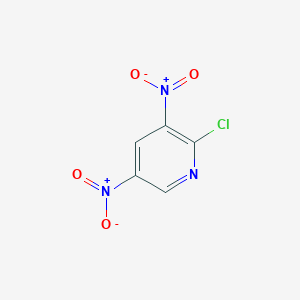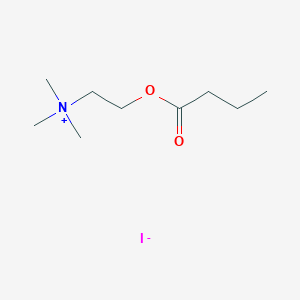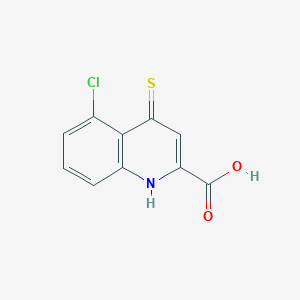
5-Chlorothiokynurenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorothiokynurenic acid (5-CTKA) is a potent and selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Mecanismo De Acción
5-Chlorothiokynurenic acid acts as a competitive antagonist of the glycine site of the NMDA receptor, which is an ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the glycine site, 5-Chlorothiokynurenic acid inhibits the activation of the NMDA receptor and reduces the influx of calcium ions into the cell, which can lead to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chlorothiokynurenic acid are complex and depend on the specific experimental conditions and the target tissue or cell type. In general, 5-Chlorothiokynurenic acid has been shown to inhibit NMDA receptor-mediated synaptic transmission, reduce neuronal excitability, and modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chlorothiokynurenic acid in lab experiments is its high selectivity and potency for the glycine site of the NMDA receptor, which allows for precise manipulation of NMDA receptor function. However, the use of 5-Chlorothiokynurenic acid also has some limitations, including potential off-target effects, low solubility, and toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-Chlorothiokynurenic acid and the NMDA receptor. One area of interest is the development of more selective and potent NMDA receptor antagonists for therapeutic use in neurological disorders. Another area of research is the investigation of the role of the NMDA receptor in various physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegeneration. Finally, the development of new experimental techniques and approaches, such as optogenetics and chemogenetics, may provide new insights into the complex mechanisms of NMDA receptor function and regulation.
Métodos De Síntesis
The synthesis of 5-Chlorothiokynurenic acid involves the reaction of 5-chloroanthranilic acid with thiosemicarbazide in the presence of a catalyst. The product is then purified using column chromatography, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
5-Chlorothiokynurenic acid has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases. It has also been used to investigate the potential therapeutic applications of NMDA receptor antagonists in the treatment of various neurological disorders.
Propiedades
Número CAS |
136036-87-8 |
|---|---|
Nombre del producto |
5-Chlorothiokynurenic acid |
Fórmula molecular |
C10H6ClNO2S |
Peso molecular |
239.68 g/mol |
Nombre IUPAC |
5-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-5-2-1-3-6-9(5)8(15)4-7(12-6)10(13)14/h1-4H,(H,12,15)(H,13,14) |
Clave InChI |
BMBZHFGIBHDMCV-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)S |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
Otros números CAS |
136036-87-8 |
Sinónimos |
5-chloro-thiokynurenate 5-chlorothiokynurenic acid 5-Cl-Thio-Kyna |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
